N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two bromophenyl groups, a methyl group, and a carboxamide group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 4-bromoaniline can be converted to the corresponding azide, which then reacts with an alkyne to form the triazole ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring and the carboxamide group can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets. The bromophenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N,1-bis(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. Bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the bromophenyl groups can affect the compound’s electronic properties, making it distinct from its chlorinated, fluorinated, or methylated analogs.
Properties
IUPAC Name |
N,1-bis(4-bromophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHVAKBVCOWIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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